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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of sulfimides utilizing rhodium catalysts. The methodologies outlined

herein are based on established literature and offer robust procedures for accessing chiral

sulfimides, which are valuable building blocks in medicinal chemistry and organic synthesis.

Introduction
Chiral sulfimides are important structural motifs in a variety of biologically active molecules

and serve as versatile synthetic intermediates. Their synthesis in an enantiomerically pure form

is of significant interest. Rhodium-catalyzed reactions have emerged as powerful tools for the

asymmetric synthesis of sulfimides, offering high levels of stereocontrol and functional group

tolerance. This note details two primary and effective strategies: the rhodium(II)-catalyzed S-

alkylation of sulfenamides with diazo compounds and the rhodium(II)-catalyzed imidation of

sulfides with nitrene precursors.

Method 1: Rhodium(II)-Catalyzed Enantioselective
S-Alkylation of Sulfenamides
This method provides access to a wide range of enantioenriched sulfimides through the

reaction of sulfenamides with acceptor-acceptor diazo compounds, catalyzed by a chiral
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dirhodium(II) complex. The reaction is highly efficient, with catalyst loadings as low as 1 mol%,

and proceeds with excellent yields and enantioselectivities.[1][2][3][4][5]

Data Presentation: Substrate Scope
The following tables summarize the substrate scope for the Rh(II)-catalyzed enantioselective S-

alkylation of sulfenamides.

Table 1: Variation of the Diazo Compound
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Entry
Diazo
Compound

Sulfenamid
e

Product Yield (%) e.r.

1

Methyl 2-

diazo-2-

(oxazolidin-2-

on-3-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-(4-

methylphenyl

)sulfenamide

3a 95 96:4

2

Methyl 2-

diazo-2-

(azetidin-2-

on-1-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-(4-

methylphenyl

)sulfenamide

3b 85 95:5

3

Methyl 2-

diazo-2-

(piperidin-2-

on-1-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-(4-

methylphenyl

)sulfenamide

3c 90 60:40

4

Methyl 2-

diazo-2-(N,N-

dimethylaceta

mido)acetate

N-(tert-

Butoxycarbon

yl)-S-(4-

methylphenyl

)sulfenamide

3d 92 94:6

5

Ethyl 2-diazo-

2-(oxazolidin-

2-on-3-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-(4-

methylphenyl

)sulfenamide

3f 96 97:3

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1

mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Table 2: Variation of the Sulfenamide
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Entry
Diazo
Compound

Sulfenamid
e

Product Yield (%) e.r.

1

Methyl 2-

diazo-2-

(oxazolidin-2-

on-3-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-

phenylsulfena

mide

4a 94 95:5

2

Methyl 2-

diazo-2-

(oxazolidin-2-

on-3-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-(4-

bromophenyl)

sulfenamide

4b 91 96:4

3

Methyl 2-

diazo-2-

(oxazolidin-2-

on-3-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-(2-

methylphenyl

)sulfenamide

4c 88 98:2

4

Methyl 2-

diazo-2-

(oxazolidin-2-

on-3-

yl)acetate

N-(tert-

Butoxycarbon

yl)-S-

benzylsulfena

mide

4d 85 93:7

Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1

mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.

Experimental Protocol: General Procedure for S-
Alkylation
Materials:

Chiral dirhodium(II) catalyst (e.g., Rh2(S-PTAD)4)

Sulfenamide
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Diazo compound

Anhydrous solvent (e.g., 1,2-dichloroethane)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv).

Under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.01 equiv).

Dissolve the solids in anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to

the sulfenamide).

Add the diazo compound (1.2 equiv) to the solution.

Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring the

reaction progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

sulfimide.

Determine the enantiomeric ratio by chiral HPLC analysis.

Method 2: Rhodium(II)-Catalyzed Diastereoselective
Imidation of Sulfides
This protocol describes the synthesis of chiral sulfimides through the diastereoselective

imidation of prochiral sulfides using a chiral nitrene precursor, catalyzed by a dirhodium(II)

complex. The use of N-mesyloxycarbamates as nitrene precursors in the presence of specific

additives is crucial for high yields and diastereoselectivities.[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b8482401?utm_src=pdf-body
https://www.benchchem.com/product/b8482401?utm_src=pdf-body
https://www.researchgate.net/publication/354668899_Rhodium-Catalyzed_Sulfimidation_Reactions_A_Computational_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC10052288/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8482401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Substrate Scope
Table 3: Diastereoselective Imidation of Various Sulfides

Entry Sulfide
Nitrene
Precursor

Product Yield (%) d.r.

1 Thioanisole

(R)-N-

(mesitylsulfon

yloxy)carbami

c acid tert-

butyl ester

5a 95 92:8

2
Phenyl ethyl

sulfide

(R)-N-

(mesitylsulfon

yloxy)carbami

c acid tert-

butyl ester

5b 92 90:10

3
Benzyl

phenyl sulfide

(R)-N-

(mesitylsulfon

yloxy)carbami

c acid tert-

butyl ester

5c 97 96:4

4

4-

Chlorothioani

sole

(R)-N-

(mesitylsulfon

yloxy)carbami

c acid tert-

butyl ester

5d 88 91:9

5
Naphthyl

methyl sulfide

(R)-N-

(mesitylsulfon

yloxy)carbami

c acid tert-

butyl ester

5e 90 93:7

Reaction conditions: Sulfide (0.5 mmol), Nitrene Precursor (0.55 mmol), Rh2(S-NTTL)4 (1

mol%), DMAP (0.25 equiv), bis(DMAP)CH2Cl2 (0.25 equiv) in CH2Cl2 at 40 °C for 6 h.
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Experimental Protocol: General Procedure for Sulfide
Imidation
Materials:

Dirhodium(II) tetrakis(N-1,8-naphthoyl-tert-leucinate) (Rh2(S-NTTL)4)

Sulfide

Chiral N-mesyloxycarbamate

4-Dimethylaminopyridine (DMAP)

bis(DMAP)CH2Cl2

Anhydrous solvent (e.g., Dichloromethane)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware

Procedure:

To an oven-dried Schlenk tube, add Rh2(S-NTTL)4 (0.01 equiv), DMAP (0.25 equiv), and

bis(DMAP)CH2Cl2 (0.25 equiv).

Evacuate and backfill the tube with an inert atmosphere.

Add anhydrous dichloromethane, followed by the sulfide (1.0 equiv).

Add the chiral N-mesyloxycarbamate (1.1 equiv) to the reaction mixture.

Stir the mixture at 40 °C for 6-12 hours, monitoring by TLC.

After completion, cool the reaction to room temperature and concentrate under reduced

pressure.
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Purify the residue by flash column chromatography on silica gel to yield the enantioenriched

sulfimide.

Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

Visualizations
Experimental Workflow
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General Experimental Workflow for Asymmetric Sulfimide Synthesis

Reaction Setup

Reaction
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Analysis
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- Rhodium Catalyst
- Additives (if any)

Add Anhydrous Solvent

Establish Inert Atmosphere

Add Limiting Reagent
(Diazo compound or Nitrene precursor)

Stir at Specified Temperature

Monitor by TLC/LC-MS

Solvent Removal

Flash Column Chromatography

Characterization (NMR, MS)

Determine e.r./d.r. (Chiral HPLC/NMR)

Click to download full resolution via product page

Caption: General workflow for rhodium-catalyzed asymmetric sulfimide synthesis.
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Proposed Catalytic Cycle for S-Alkylation of
Sulfenamides

Proposed Catalytic Cycle for Rh(II)-Catalyzed S-Alkylation

[Rh2(L*)4]

Rh(II)-Carbene Complex

- N2

R1CHN2

Sulfonium Ylide Intermediate

+ Sulfenamide

R2S-NHR3Releases Catalyst

Sulfimide Product

Tautomerization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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